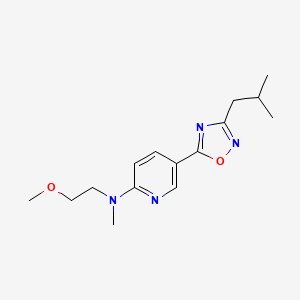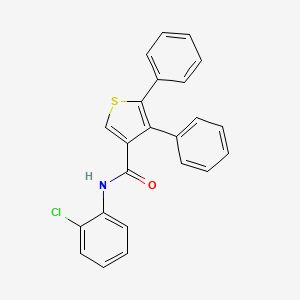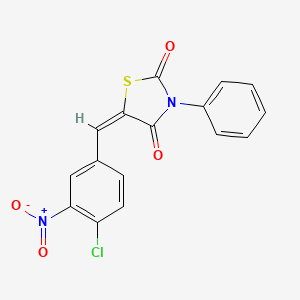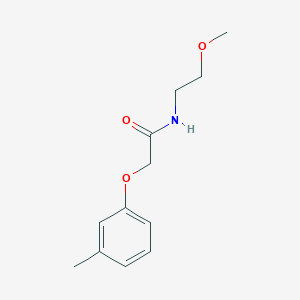
5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)-N-methyl-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)-N-methyl-2-pyridinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as IMI and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
IMI acts as an acetylcholinesterase inhibitor, which results in the accumulation of acetylcholine in the synaptic cleft. This accumulation leads to the overstimulation of the nervous system, resulting in paralysis and death of the pest.
Biochemical and Physiological Effects:
IMI has been shown to have several biochemical and physiological effects on pests. The compound has been shown to inhibit the activity of acetylcholinesterase, which results in the accumulation of acetylcholine in the synaptic cleft. This accumulation leads to the overstimulation of the nervous system, resulting in paralysis and death of the pest.
Advantages and Limitations for Lab Experiments
The use of IMI in lab experiments has several advantages, including its low cost and easy availability. However, the compound has several limitations, including its potential toxicity to non-target organisms and the development of resistance in pests.
Future Directions
There are several potential future directions for research on IMI. One potential direction is the development of new formulations of the compound that are more effective and less toxic to non-target organisms. Another potential direction is the study of the compound's potential applications in the field of medicine, including its potential use as a treatment for Alzheimer's disease. Additionally, further research is needed to understand the potential environmental impact of the use of IMI in agriculture.
Synthesis Methods
The synthesis of IMI involves the reaction of 2-chloro-5-(3-isobutyl-1,2,4-oxadiazol-5-yl) pyridine with N-methyl-N-(2-methoxyethyl) amine in the presence of a base. The reaction results in the formation of IMI, which is a white crystalline solid.
Scientific Research Applications
IMI has been extensively studied for its potential applications in the field of agriculture. The compound has been shown to be effective in controlling various pests, including aphids, thrips, and whiteflies. The use of IMI in agriculture has been shown to have several advantages, including increased crop yield and reduced environmental impact.
properties
IUPAC Name |
N-(2-methoxyethyl)-N-methyl-5-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-11(2)9-13-17-15(21-18-13)12-5-6-14(16-10-12)19(3)7-8-20-4/h5-6,10-11H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHOMIBBMWEMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2=CN=C(C=C2)N(C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5116915.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5116920.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5116928.png)
![N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
![N-[3-(4-morpholinyl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5116946.png)

![methyl 1-isobutyl-4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5116976.png)



![5-[3-(3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117006.png)

![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)